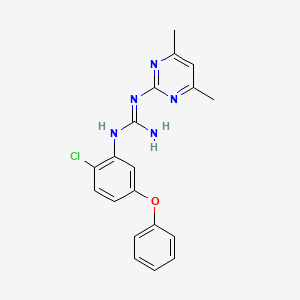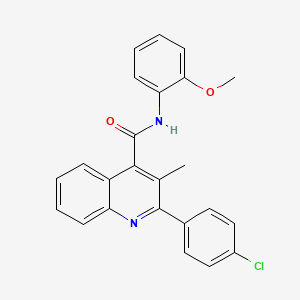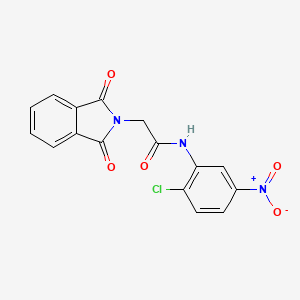![molecular formula C27H30N4O4S B11654946 (6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654946.png)
(6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物(6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one は、チアゾロ[3,2-a]ピリミジン類に属する複雑な有機分子です。これらの化合物は、その多様な生物活性と医薬品化学における潜在的な用途で知られています。この化合物の構造は、メトキシ基、エトキシ基、フェノキシ基など、複数の官能基を特徴としており、その独自の化学的性質と反応性に寄与しています。
準備方法
合成経路と反応条件
(6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one の合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には以下が含まれます。
チアゾロ[3,2-a]ピリミジンコアの形成: この段階では、2-アミノチアゾールやエチルアセト酢酸などの適切な前駆体を酸性または塩基性条件下で環化し、チアゾロ[3,2-a]ピリミジンコアを形成します。
ベンジリデン基の導入: ベンジリデン部分は、チアゾロ[3,2-a]ピリミジンコアと適切なベンザルデヒド誘導体との縮合反応によって導入されます。
フェノキシエトキシ基の結合: この段階では、塩基性条件下でベンジリデン中間体を4-(butan-2-yl)フェノキシエタノールと求核置換反応させることで、最終生成物を形成します。
工業生産方法
この化合物の工業生産は、高い収率と純度を確保するために、上記の合成経路の最適化を伴う可能性があります。これには、反応条件をより適切に制御するための連続フロー反応器の使用や、再結晶やクロマトグラフィーなどの精製技術が含まれます。
化学反応の分析
反応の種類
(6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: は、以下のものを含むさまざまな化学反応を起こす可能性があります。
酸化: メトキシ基とエトキシ基は、対応するアルデヒドまたはカルボン酸に酸化される可能性があります。
還元: イミノ基は、アミンに還元される可能性があります。
置換: フェノキシ基とエトキシ基は、求核置換反応に関与する可能性があります。
一般的な試薬と条件
酸化: 酸性条件下で、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) などの試薬。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの試薬。
置換: 塩基性条件下で、アルコキシドやアミンなどの求核剤。
主要な生成物
酸化: アルデヒドまたはカルボン酸の生成。
還元: アミンの生成。
置換: 置換されたフェノキシまたはエトキシ誘導体の生成。
科学研究への応用
化学
化学において、この化合物は、より複雑な分子の合成のための構成要素として使用できます。その独自の構造により、さまざまな官能化が可能になり、有機合成における汎用性の高い中間体となっています。
生物学
生物学的研究では、この化合物は、その潜在的な生物活性について研究されています。類似の構造を持つ化合物は、酵素阻害剤、抗菌剤、抗癌剤として有望であることが示されています。
医学
医薬品化学では、This compound は、その治療の可能性について調査することができます。生物学的標的に結合する能力は、創薬のための候補となります。
産業
産業分野では、この化合物は、新しい材料の開発や化学反応における触媒として使用できます。その安定性と反応性は、さまざまな用途に適しています。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential bioactivity. Compounds with similar structures have shown promise as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine
In medicinal chemistry, (6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one could be investigated for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various applications.
作用機序
(6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one の作用機序は、特定の分子標的との相互作用を伴います。これらの標的は、酵素、受容体、またはその他のタンパク質を含み得ます。この化合物の構造により、これらの標的に結合することができ、その活性を阻害したり、機能を変更したりする可能性があります。この相互作用は、細胞増殖の阻害やアポトーシスの誘導など、さまざまな生物学的効果をもたらす可能性があります。
類似化合物の比較
類似化合物
This compound: は、以下のような他のチアゾロ[3,2-a]ピリミジン誘導体と比較することができます。
独自性
This compound の独自性は、その特定の官能基とその配置にあります。butan-2-yl基の存在と、メトキシ基とエトキシ基の組み合わせにより、他の類似化合物とは異なる化学的性質と反応性がもたらされます。
類似化合物との比較
Similar Compounds
(6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: can be compared with other thiadiazolo[3,2-a]pyrimidine derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific functional groups and their arrangement The presence of the butan-2-yl group and the combination of methoxy and ethoxy groups provide distinct chemical properties and reactivity compared to other similar compounds
特性
分子式 |
C27H30N4O4S |
|---|---|
分子量 |
506.6 g/mol |
IUPAC名 |
(6Z)-6-[[4-[2-(4-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-2-ethyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C27H30N4O4S/c1-5-17(3)19-8-10-20(11-9-19)34-13-14-35-22-12-7-18(16-23(22)33-4)15-21-25(28)31-27(29-26(21)32)36-24(6-2)30-31/h7-12,15-17,28H,5-6,13-14H2,1-4H3/b21-15-,28-25? |
InChIキー |
WOIJHJWWTNXNLM-VKRJAPGXSA-N |
異性体SMILES |
CCC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OCCOC4=CC=C(C=C4)C(C)CC)OC)/C(=O)N=C2S1 |
正規SMILES |
CCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCCOC4=CC=C(C=C4)C(C)CC)OC)C(=O)N=C2S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide](/img/structure/B11654867.png)
![5-(1-{[5-(diethylamino)pentan-2-yl]amino}propylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11654871.png)
![3-(1H-1,3-benzodiazol-2-yl)-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B11654875.png)
![(6Z)-6-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654881.png)
![Methyl 2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11654896.png)
![2-Tert-butyl-5-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B11654898.png)

![2-[(3-Nitrophenoxy)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B11654909.png)
![methyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11654912.png)
![ethyl 4-[({2-[(4-methoxyphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]benzoate](/img/structure/B11654919.png)

![1,3,4a-Triphenyl-3,4,4a,5-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B11654941.png)

![Ethyl 5-acetyl-2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11654947.png)
